

The Structural Landscape of D-Allose-¹³C: A Technical Guide for Researchers

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Compound of Interest

Compound Name: D-Allose-¹³C

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This technical guide provides a comprehensive overview of the chemical structure and conformational dynamics of D-Allose, with a specific focus on its ¹³C isotopologue. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced stereochemistry of D-Allose, presenting key quantitative data, detailed experimental methodologies for its analysis, and visual representations of its biochemical interactions and analytical workflows.

Chemical Structure of D-Allose-¹³C

D-Allose is a rare aldohexose, an epimer of glucose at the C3 position. Its ¹³C labeled form, D-Allose-¹³C, is a valuable tool in metabolic studies and for detailed structural analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The IUPAC name for the open-chain form of D-Allose-¹³C is (2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy-[1-¹³C]hexanal.

In solution, monosaccharides like D-Allose exist in a dynamic equilibrium between their open-chain aldehyde form and cyclic hemiacetal structures. The formation of a six-membered ring results in a pyranose form, while a five-membered ring is known as a furanose. Each of these cyclic forms can exist as two anomers, designated as α and β, depending on the orientation of the hydroxyl group at the anomeric carbon (C1). For D-Allose, the pyranose forms are generally more stable and thus more prevalent in solution.

Conformational Analysis of D-Allose Pyranose Ring

The six-membered pyranose ring of D-Allose is not planar and adopts several non-planar conformations to minimize steric strain. The most stable of these are typically the "chair" conformations, denoted as 4C_1 (where C4 is above and C1 is below the plane of the ring) and 1C_4 (where C1 is above and C4 is below the plane). Other less stable conformations include boat and skew-boat forms.

The conformational equilibrium of D-Allose in solution is influenced by several factors, including the anomeric effect, solvent effects, and intramolecular hydrogen bonding. While D-altrose derivatives, which are structurally similar to D-allose, are known to exist as a mixture of 4C_1 , 1C_4 , and other conformations in solution, solid-state studies of β -D-allose have consistently shown it to adopt the 4C_1 chair conformation.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Quantitative Conformational Data

The precise geometry of the D-Allose ring in its various conformations can be determined using X-ray crystallography for the solid state and a combination of NMR spectroscopy and computational modeling for the solution state. The following tables summarize key crystallographic data for a polymorph of β -D-Allose.

Table 1: Crystal and Refinement Data for β -D-Allose (Form II)[\[1\]](#)

Parameter	Value
Crystal System	Hexagonal
Space Group	P6 ₂
a, b (Å)	16.598
c (Å)	4.856
α, β (°)	90
γ (°)	120
Z	6
Z'	1

Table 2: Selected Bond Lengths and Angles for β -D-Allose (Form II) (Representative)

Bond/Angle	Length (Å) / Angle (°)
C1-C2	Data not explicitly provided in abstract
C2-C3	Data not explicitly provided in abstract
C3-C4	Data not explicitly provided in abstract
C4-C5	Data not explicitly provided in abstract
C5-O5	Data not explicitly provided in abstract
O5-C1	Data not explicitly provided in abstract
C1-O1	Data not explicitly provided in abstract
Angle	
O5-C1-C2	Data not explicitly provided in abstract
C1-C2-C3	Data not explicitly provided in abstract
C2-C3-C4	Data not explicitly provided in abstract
C3-C4-C5	Data not explicitly provided in abstract
C4-C5-O5	Data not explicitly provided in abstract
C5-O5-C1	Data not explicitly provided in abstract

Note: While the referenced paper[1] confirms the determination of the crystal structure, the specific bond lengths and angles were not detailed in the provided search results. A full analysis of the crystallographic information file (CIF) from the Cambridge Structural Database would be required to populate this table completely.

Experimental Protocols for Conformational Analysis

The determination of the three-dimensional structure of D-Allose-¹³C in solution relies heavily on high-resolution NMR spectroscopy, often in conjunction with computational modeling.

NMR Spectroscopy for Conformational Analysis of D-Allose- ^{13}C

Objective: To determine the predominant conformation and the relative populations of different conformers of D-Allose- ^{13}C in solution.

Methodology:

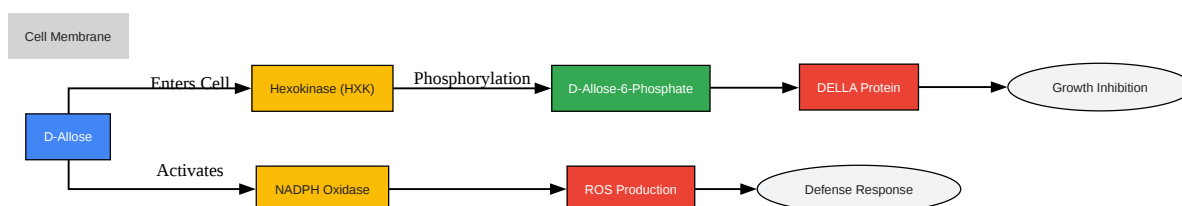
- Sample Preparation:
 - Dissolve a known quantity (typically 1-10 mg) of D-Allose- ^{13}C in a deuterated solvent (e.g., D_2O) to a final concentration of 10-50 mM.
 - Lyophilize the sample from D_2O and redissolve to exchange all labile protons with deuterium.
 - Transfer the final solution to a high-precision NMR tube.
- NMR Data Acquisition:
 - Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
 - 1D ^1H and ^{13}C Spectra: To identify the chemical shifts of all proton and carbon nuclei. The ^{13}C labeling at a specific position will result in a significantly enhanced signal for that carbon.
 - 2D Homonuclear Correlation Spectroscopy (COSY): To establish proton-proton scalar coupling networks within the sugar ring, aiding in the assignment of proton resonances.
 - 2D Heteronuclear Single Quantum Coherence (HSQC): To correlate each proton with its directly attached carbon atom, facilitating the assignment of carbon resonances.
 - 2D Nuclear Overhauser Effect Spectroscopy (NOESY): To measure through-space proton-proton interactions. The intensities of NOE cross-peaks are proportional to the inverse sixth power of the distance between protons, providing crucial distance constraints for conformational analysis.

- Measurement of Coupling Constants: Extract scalar coupling constants ($^3J_{H,H}$) from high-resolution 1D 1H or 2D J-resolved spectra. These coupling constants are related to the dihedral angles between coupled protons via the Karplus equation and are powerful indicators of ring conformation.
- Data Analysis and Computational Modeling:
 - Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.
 - Use the measured $^3J_{H,H}$ coupling constants and NOE-derived distance restraints as input for computational modeling.
 - Perform molecular mechanics or quantum mechanics calculations to generate a set of low-energy conformations of D-Allose.
 - Compare the experimental NMR parameters with those predicted for each calculated conformer to determine the best-fit conformation and the relative populations of different conformers in solution.

Signaling Pathways and Experimental Workflows

D-Allose in Plant Signaling

D-Allose has been shown to act as a signaling molecule in plants, triggering defense responses. The following diagram illustrates a proposed signaling pathway initiated by D-Allose.

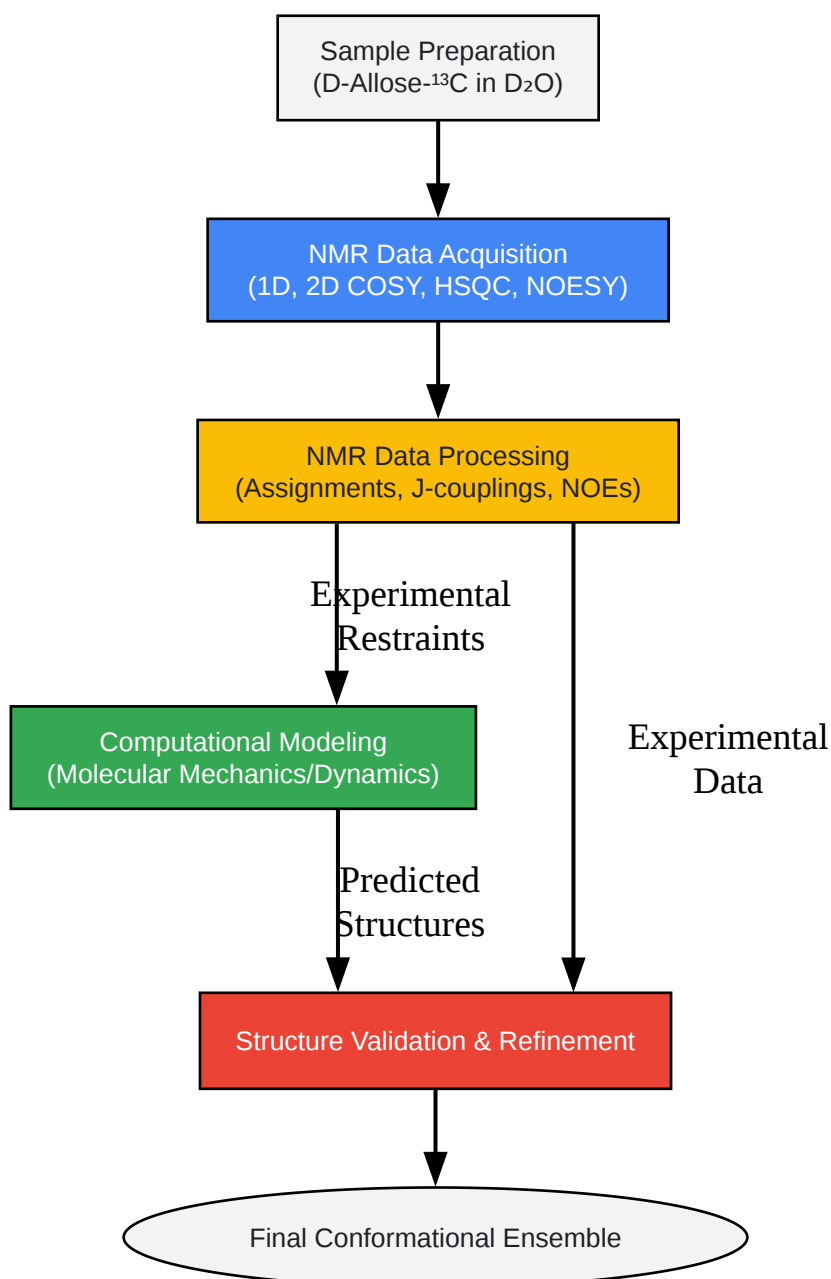


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Caption: Proposed signaling pathway of D-Allose in plants.

Experimental Workflow for Conformational Analysis

The following diagram outlines a typical workflow for the conformational analysis of D-Allose- ^{13}C using a combination of experimental and computational techniques.



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Caption: Workflow for D-Allose-¹³C conformational analysis.

Conclusion

The study of D-Allose-¹³C's chemical structure and conformation is crucial for understanding its biological roles and for the rational design of novel therapeutics. The combination of high-resolution NMR spectroscopy and computational modeling provides a powerful approach to elucidate its three-dimensional structure in solution. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the study of this rare and biologically active monosaccharide.

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References

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